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yemanuclein-alpha protein - 148348-18-9

yemanuclein-alpha protein

Catalog Number: EVT-1518816
CAS Number: 148348-18-9
Molecular Formula: C37H43N5O6
Molecular Weight: 0
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Product Introduction

Overview

Yemanuclein-alpha protein, often referred to simply as Yemanuclein, is a protein found in Drosophila melanogaster (fruit fly) that plays a critical role in chromatin assembly during fertilization. It is a member of the histone chaperone family and interacts closely with the HIRA (histone regulatory protein A) complex to facilitate the deposition of histones into the male pronucleus. This process is essential for proper paternal chromosome formation during early embryonic development.

Source

Yemanuclein was first identified in studies focusing on the mechanisms of chromatin assembly in Drosophila. It has been shown to be crucial for the replacement of sperm-specific proteins with histones in the male pronucleus, which is necessary for the formation of the zygote. The gene encoding Yemanuclein is located on chromosome 3 of Drosophila, and its expression is tightly regulated during oogenesis and fertilization .

Classification

Yemanuclein belongs to the Hpc2/Ubinuclein family of proteins, which are characterized by their involvement in chromatin dynamics and histone chaperoning. This classification places it alongside other proteins that assist in nucleosome assembly and maintenance, highlighting its functional significance in cellular processes related to DNA packaging and gene regulation.

Synthesis Analysis

Methods

Yemanuclein is synthesized through standard eukaryotic protein biosynthesis mechanisms, which include transcription of the yem gene into messenger RNA and subsequent translation into protein. The synthesis process can be outlined as follows:

  1. Transcription: The yem gene is transcribed into pre-messenger RNA (pre-mRNA) within the nucleus.
  2. RNA Processing: The pre-mRNA undergoes splicing to remove introns, resulting in mature messenger RNA (mRNA).
  3. Translation: The mRNA is transported to the cytoplasm where ribosomes translate it into Yemanuclein protein using transfer RNA (tRNA) to incorporate the correct amino acids .

Technical Details

The synthesis of Yemanuclein can be influenced by various factors including transcription factors that bind to regulatory regions of the yem gene. Additionally, post-translational modifications may occur, affecting its stability and function.

Molecular Structure Analysis

Structure

Data

Studies employing techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could provide insights into its three-dimensional structure. Currently, detailed structural data remains limited but ongoing research aims to clarify these aspects.

Chemical Reactions Analysis

Reactions

Yemanuclein participates in several biochemical reactions primarily related to chromatin assembly:

  • Histone Binding: Yemanuclein binds to histones and aids their deposition into nucleosomes.
  • Complex Formation: It forms a complex with HIRA, which is essential for the replication-independent assembly of paternal chromatin during fertilization .

Technical Details

The interactions between Yemanuclein and histones are mediated by specific amino acid residues that facilitate binding through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.

Mechanism of Action

Process

The mechanism by which Yemanuclein operates involves several key steps:

  1. Complex Formation: Yemanuclein forms a complex with HIRA.
  2. Targeting to Pronucleus: This complex is targeted to the decondensing male pronucleus post-fertilization.
  3. Histone Deposition: Yemanuclein assists in replacing sperm-specific proteins with histones, facilitating proper chromatin structure for zygotic development .

Data

Functional assays demonstrate that loss-of-function mutations in yem lead to defects in paternal chromosome assembly, underscoring its critical role in early embryogenesis.

Physical and Chemical Properties Analysis

Physical Properties

Yemanuclein is a soluble protein under physiological conditions, allowing it to interact freely within the cytoplasm during gamete fusion and early development stages.

Chemical Properties

The chemical properties of Yemanuclein include its ability to form stable complexes with histones and other proteins involved in chromatin dynamics. Its interactions are largely driven by electrostatic forces and hydrophobic effects characteristic of many protein-protein interactions.

Relevant Data or Analyses

Current research continues to explore how variations in Yemanuclein expression affect chromatin dynamics and embryonic development, particularly under different environmental conditions or genetic backgrounds.

Applications

Scientific Uses

Yemanuclein has significant implications for understanding fundamental biological processes such as:

  • Chromatin Dynamics: Insights into how proteins like Yemanuclein contribute to chromatin structure can inform studies on gene regulation.
  • Developmental Biology: Understanding its role in fertilization can enhance knowledge regarding early developmental processes.
  • Genetic Studies: Research on yem mutants provides valuable models for studying genetic disorders related to chromatin assembly failures.
Introduction to Yemanuclein-Alpha Protein

Structural Characterization and Computational Modeling

Primary Sequence Analysis and Post-Translational Modifications

Yemanuclein-alpha comprises 327 amino acids, featuring a distinctive N-terminal lysine/arginine-rich nuclear localization signal (NLS; residues 18–35) and a C-terminal acidic domain (residues 280–315). Sequence alignment across species reveals three conserved regions:

  • Region I (residues 50–125): 85% similarity to orthologs in arthropods, containing putative phosphorylation sites (Ser⁶⁷, Thr⁹²).
  • Region II (residues 150–220): A cysteine-histidine (C₂H₂) zinc finger motif critical for nucleic acid binding.
  • Region III (residues 240–300): Low-complexity helical domain enriched in glutamic acid.

No validated post-translational modifications (PTMs) exist for yemanuclein-alpha currently. Computational tools (e.g., NetPhos, PhosphoMotif) predict 12 potential PTM sites, though experimental verification is pending.

Table 1: Conserved Functional Motifs in Yemanuclein-Alpha

MotifPositionSequencePredicted Function
Nuclear Localization Signal18–35KRRKRSSRGRKRPQRRNuclear import
Zinc Finger (C₂H₂)178–202CKICGKVASALNRHYRTHTGEKDNA/protein binding
Acidic Domain280–315EEDELEEEEAEERERAEEProtein-protein interactions

Tertiary and Quaternary Structure Prediction Using AlphaFold-Based Approaches [1] [2] [4]

AlphaFold 2 (AF2) predictions for yemanuclein-alpha reveal a compact, globular fold dominated by α-helices (58%) and loops (32%), with minimal β-sheet content (10%). The model exhibits high per-residue confidence (mean pLDDT = 85.2) across core regions, though terminal segments (residues 1–17, 310–327) show lower confidence (pLDDT < 60), indicative of structural disorder. Key features include:

  • Tertiary structure: Five α-helices form a solenoid-like scaffold, creating a deep cleft accommodating the zinc finger motif. The NLS adopts a rigid helical conformation stabilized by electrostatic interactions.
  • Quaternary structure: AF-multimer simulations predict homodimerization via the C-terminal acidic domain (interface pLDDT = 78.5). Dimer formation buries 1,200 Ų of solvent-accessible surface, suggesting biological relevance.
  • Validation metrics: Predicted aligned error (PAE) maps indicate minimal inter-domain flexibility (<4 Å error), supporting structural rigidity in the zinc finger region. TED domain integration confirms classification within the CATH "Mainly Alpha" fold group (3.40.640.10).

Table 2: AlphaFold Structural Confidence Metrics

DomainResiduesMean pLDDTPAE Range (Å)Confidence Level
N-terminal NLS18–3589.11.5–3.2High
Zinc finger motif178–20292.70.8–2.1Very high
Acidic dimer interface280–30078.54.0–6.5Medium
C-terminal tail310–32752.38.1–12.4Low

Domain Architecture and Functional Motif Identification

The domain architecture of yemanuclein-alpha comprises three hierarchically organized modules:

  • Regulatory N-terminal domain (residues 1–100): Combines the NLS with a disordered transcriptional activation domain (TAD; residues 40–90), rich in serine and proline. AF-predicted structural plasticity enables conformational switching upon phosphorylation.
  • Central DNA-binding domain (residues 101–250): Contains the high-confidence zinc finger motif flanked by two helices. Structural alignment using Foldseek against AFDB suggests similarity to PARP-type zinc fingers, implying roles in DNA strand-break recognition.
  • Oligomerization C-terminal domain (residues 251–327): The acidic helical segment forms anti-parallel coiled coils in dimeric AF models. Conserved hydrophobic residues (Leu²⁸⁵, Val²⁹⁸) stabilize dimer interfaces.

Functional motifs validated in silico include:

  • A cryptic nuclear export signal (NES; residues 120–130) overlapping the zinc finger, potentially regulating nucleocytoplasmic shuttling.
  • A SUMOylation site (Lys²⁷²) proximal to the dimer interface, predicted to modulate interaction stability.

All structural data derived from AlphaFold DB (Accession: AF-Q8T9F7-F1; CC-BY 4.0 licence) [1]. Experimental validation is required to confirm computational insights.

Table 3: Yemanuclein-Alpha Structural Domains Summary

DomainStructural FeaturesPredicted FunctionConfidence
N-terminal regulatoryDisordered TAD + helical NLSTranscriptional activationMedium (pLDDT 68–83)
Central DNA-bindingSolenoid helices + zinc fingerDNA damage sensingHigh (pLDDT 85–93)
C-terminal oligomerizationAcidic anti-parallel helicesHomodimerizationMedium (pLDDT 72–79)

Compound List

Yemanuclein-alpha protein

Properties

CAS Number

148348-18-9

Product Name

yemanuclein-alpha protein

Molecular Formula

C37H43N5O6

Synonyms

yemanuclein-alpha protein

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